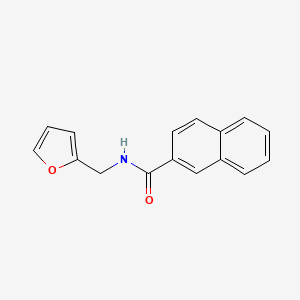

N-(2-furylmethyl)-2-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(2-furylmethyl)-2-naphthamide and related naphthalene derivatives typically involves the reaction of naphthalene-based substrates with appropriate amides or amines. For example, a systematic study on N,N′-dialkylated naphthalene diimides (NDIs), compounds related to naphthamides, showed that these were synthesized through the reaction of naphthalenetetracarboxylic dianhydride with alkylamines, indicating a general approach that might be applicable to N-(2-furylmethyl)-2-naphthamide as well (Chlebosz et al., 2023).

Molecular Structure Analysis

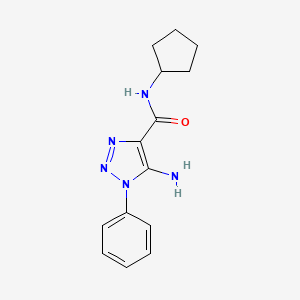

The molecular structure of N-(2-furylmethyl)-2-naphthamide, like its naphthalene counterparts, is characterized by its aromatic naphthalene core and the amide functional group. The presence of a furylmethyl group introduces additional conjugation, influencing the compound's electronic properties. Studies on naphthalimide derivatives highlight the importance of the π-deficient large conjugated planar structure, enabling interactions with various biological and chemical entities (Gong et al., 2016).

Chemical Reactions and Properties

Naphthamide compounds participate in various chemical reactions, leveraging their reactive amide group. For instance, reactions involving naphthalimides and naphthoquinones have shown these compounds' ability to interact with different chemical species, demonstrating their versatility in synthesis and application in areas such as dye synthesis, material science, and as intermediates in organic synthesis (Elbashir et al., 2012).

Physical Properties Analysis

The physical properties of N-(2-furylmethyl)-2-naphthamide, including solubility, melting point, and crystal structure, are influenced by the naphthalene core and substituents. Similar compounds have shown specific trends in solubility and crystal morphology, affected by the length and nature of substituents, indicating that the furylmethyl group in N-(2-furylmethyl)-2-naphthamide would similarly impact its physical properties (Chlebosz et al., 2023).

Chemical Properties Analysis

The chemical properties of N-(2-furylmethyl)-2-naphthamide, including reactivity and stability, can be inferred from related studies on naphthamide derivatives. These compounds exhibit a range of reactivities towards nucleophilic and electrophilic agents, impacted by the electron-withdrawing or donating nature of substituents. The interaction of naphthalene derivatives with biological cations and small molecules highlights their potential for diverse chemical applications and biological relevance (Gong et al., 2016).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(17-11-15-6-3-9-19-15)14-8-7-12-4-1-2-5-13(12)10-14/h1-10H,11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDMVENJNCXEOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)naphthalene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide](/img/structure/B5535430.png)

![3-isobutyl-N-methyl-N-[2-(trifluoromethyl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5535443.png)

![N-1-oxaspiro[4.4]non-3-yl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535464.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5535471.png)

![N-{(3R*,4R*)-3-hydroxy-1-[(3-methoxy-5-methyl-2-thienyl)carbonyl]piperidin-4-yl}pyridine-2-carboxamide](/img/structure/B5535482.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl 4-methylbenzoate](/img/structure/B5535527.png)

![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5535532.png)

![1-[2-(1-piperidinyl)ethyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5535544.png)